Ethene;4-hydroxypent-3-en-2-one;rhodium

Description

Properties

Molecular Formula |

C9H16O2Rh |

|---|---|

Molecular Weight |

259.13 g/mol |

IUPAC Name |

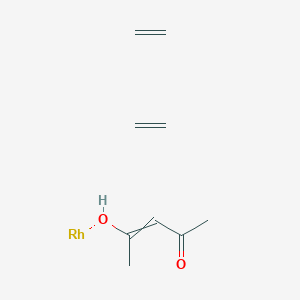

ethene;4-hydroxypent-3-en-2-one;rhodium |

InChI |

InChI=1S/C5H8O2.2C2H4.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;2*1-2H2; |

InChI Key |

AFQSOHSPTULSFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)C)O.C=C.C=C.[Rh] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethene;4-hydroxypent-3-en-2-one;rhodium typically involves the coordination of rhodium with ethene and 4-hydroxypent-3-en-2-one. One common method involves the reaction of rhodium chloride with ethene and 4-hydroxypent-3-en-2-one under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the desired complex.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethene;4-hydroxypent-3-en-2-one;rhodium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of rhodium.

Reduction: It can be reduced to lower oxidation states, often involving the use of hydrogen or other reducing agents.

Substitution: Ligands in the complex can be substituted with other ligands, altering the properties and reactivity of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen for reduction, oxygen or peroxides for oxidation, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of rhodium complexes, while reduction may produce lower oxidation states or even elemental rhodium.

Scientific Research Applications

Ethene;4-hydroxypent-3-en-2-one;rhodium has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.

Industry: It is used in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Ethene;4-hydroxypent-3-en-2-one;rhodium exerts its effects involves the coordination of the rhodium center with various substrates. The rhodium center facilitates the activation of chemical bonds, allowing for the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific reaction and conditions, but generally involve the formation of intermediate complexes that undergo further transformation.

Comparison with Similar Compounds

Ethene (C₂H₄)

Ethene, a simple alkene, is a key feedstock in catalytic processes such as hydroformylation, where it reacts with syngas (CO/H₂) to form propanal. Rhodium-based catalysts are highly efficient for this reaction, particularly in heterogeneous systems like Rh-(O)-P-MFI zeolites, which exhibit high activity at low temperatures (≤100°C) .

4-Hydroxypent-3-en-2-one

This β-diketone derivative serves as a ligand in rhodium complexes, influencing electronic and steric properties. For example, in [Rh(acac)(CO)₂] (acac = acetylacetonato), similar ligands modulate reactivity in hydroformylation by stabilizing intermediates like [CH₃CH₂C(O)Rh(CO)₃(π-C₂H₄)] . Its stereochemistry (E/Z) further impacts coordination geometry and catalytic selectivity .

Rhodium (Rh)

Rhodium is a platinum-group metal renowned for its catalytic versatility in alkene hydroformylation, hydrogenation, and C–H activation. Supported Rh complexes (e.g., on zeolites or MCM-41) exhibit tunable activity and selectivity, influenced by ligands (CO, ethene, or phosphines) and support morphology .

Comparison with Similar Compounds

Ethene vs. Other Alkenes in Rh-Catalyzed Hydroformylation

Key Findings :

4-Hydroxypent-3-en-2-one vs. Other Ligands in Rh Complexes

Key Findings :

Rhodium vs. Other Metals in Hydroformylation

Key Findings :

- Rhodium’s superior activity and selectivity stem from its ability to stabilize key intermediates (e.g., Rh–H and Rh–acyl species) .

- Cobalt requires harsher conditions (≥150°C, 50 bar) and exhibits lower selectivity due to competing Fischer-Tropsch pathways .

Research Advances and Challenges

Ethene Hydroformylation

Ligand Design for Rh Complexes

- CO Inhibition : Strong CO binding deactivates Rh in hydrogenation, necessitating ligand-exchange strategies (e.g., C₂H₄-for-CO substitution) .

Biological Activity

Ethene;4-hydroxypent-3-en-2-one;rhodium, also known as a rhodium complex of 4-hydroxypent-3-en-2-one, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound consists of a rhodium metal center coordinated with an organic ligand, 4-hydroxypent-3-en-2-one. The ligand features a hydroxyl group and an enone moiety, which are known to contribute to the biological activity of the complex.

Anticancer Properties

Research indicates that rhodium complexes exhibit significant anticancer activity. For instance, half-sandwich rhodium(III) complexes have shown cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) and A549 (lung cancer) cells. The IC50 values for these complexes range from 0.5 to 3.8 μM, demonstrating their potency compared to other metal complexes like those of platinum and iridium .

Table 1: Cytotoxicity of Rhodium Complexes

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Rhodium(III) Complex A | A549 | 0.5 |

| Rhodium(III) Complex B | HT-29 | 1.0 |

| Cisplatin | HT-29 | 4.3 |

The anticancer activity is primarily attributed to the ability of rhodium complexes to induce apoptosis in cancer cells and modify cell cycle progression. These complexes interact with DNA, leading to cellular stress responses that culminate in programmed cell death . Additionally, they can inhibit topoisomerase IIα, an enzyme crucial for DNA replication, thereby preventing cancer cell proliferation .

Case Studies

Case Study 1: Apoptosis Induction

A study investigated the effects of a specific rhodium complex on A549 lung cancer cells. The results indicated that treatment with the complex led to increased levels of apoptotic markers, including caspase activation and PARP cleavage. Flow cytometry analysis revealed significant alterations in the cell cycle distribution, with an increase in the sub-G1 phase population, indicative of apoptosis .

Case Study 2: Selective Targeting

Another study focused on the selective targeting of cancer cells by rhodium complexes. The researchers found that these complexes demonstrated a higher cytotoxicity towards cancer cells compared to normal cells (HEK-293), suggesting a potential for selective therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.